molecular formula C22H30O B1237156 14'-apo-beta-Carotenal CAS No. 6985-27-9

14'-apo-beta-Carotenal

Cat. No.: B1237156
CAS No.: 6985-27-9
M. Wt: 310.5 g/mol
InChI Key: NGISIFNAHMKVQR-SSRYJDFZSA-N
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Description

14’-apo-beta-Carotenal is a carotenoid compound derived from beta-Carotene. It is known for its vibrant orange-red color and is found in various fruits and vegetables. This compound plays a significant role in biological systems, particularly in the context of its antioxidant properties and its potential to act as a precursor to vitamin A.

Preparation Methods

Synthetic Routes and Reaction Conditions: 14’-apo-beta-Carotenal can be synthesized through the oxidative cleavage of beta-Carotene. This process involves the use of specific enzymes or chemical oxidants that target the non-central double bonds of beta-Carotene, resulting in the formation of 14’-apo-beta-Carotenal. The reaction conditions typically include controlled temperature and pH to ensure the stability of the product.

Industrial Production Methods: In industrial settings, 14’-apo-beta-Carotenal is often produced through biotechnological methods involving the use of microorganisms such as algae or bacteria that are capable of synthesizing carotenoids. These microorganisms are cultivated under specific conditions to maximize the yield of 14’-apo-beta-Carotenal. The compound is then extracted and purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 14’-apo-beta-Carotenal undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives, including retinoic acid.

    Reduction: The compound can be reduced to form 14’-apo-beta-Carotenol.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products:

    Oxidation: Retinoic acid and other oxidized carotenoids.

    Reduction: 14’-apo-beta-Carotenol.

    Substitution: Various substituted carotenoids depending on the reaction conditions.

Scientific Research Applications

14’-apo-beta-Carotenal has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of carotenoids under different chemical conditions.

    Biology: The compound is studied for its role in cellular processes, particularly its antioxidant properties and its ability to modulate gene expression.

    Medicine: Research has shown that 14’-apo-beta-Carotenal can inhibit the activation of certain nuclear receptors, making it a potential candidate for therapeutic applications in diseases related to oxidative stress and inflammation.

    Industry: It is used as a natural colorant in food and cosmetic products due to its vibrant color and stability.

Mechanism of Action

14’-apo-beta-Carotenal exerts its effects primarily through its interaction with nuclear receptors such as retinoic acid receptors and peroxisome proliferator-activated receptors. By binding to these receptors, it can modulate the expression of genes involved in various biological processes, including inflammation, cell differentiation, and apoptosis. The compound’s antioxidant properties also play a crucial role in protecting cells from oxidative damage.

Comparison with Similar Compounds

    Beta-Carotene: The parent compound from which 14’-apo-beta-Carotenal is derived. It has a similar structure but lacks the aldehyde group present in 14’-apo-beta-Carotenal.

    Retinoic Acid: An oxidized derivative of 14’-apo-beta-Carotenal with significant biological activity.

    Lycopene: Another carotenoid with a similar structure but different biological properties.

Uniqueness: 14’-apo-beta-Carotenal is unique in its ability to modulate nuclear receptor activity and its potential therapeutic applications. Unlike beta-Carotene, which primarily serves as a vitamin A precursor, 14’-apo-beta-Carotenal has distinct biological activities that make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2E,4E,6E,8E,10E)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-2,4,6,8,10-pentaenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O/c1-18(10-6-7-17-23)11-8-12-19(2)14-15-21-20(3)13-9-16-22(21,4)5/h6-8,10-12,14-15,17H,9,13,16H2,1-5H3/b7-6+,11-8+,15-14+,18-10+,19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGISIFNAHMKVQR-SSRYJDFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315740
Record name β-Apo-14′-carotenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6985-27-9
Record name β-Apo-14′-carotenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6985-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Apo-14'-carotenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006985279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-Apo-14′-carotenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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